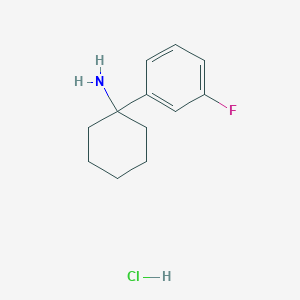

1-(3-Fluorophenyl)-cyclohexanamine HCl

Descripción

Contextualization within Cyclohexanamine Chemical Space

The foundational structure of 1-(3-Fluorophenyl)-cyclohexanamine HCl is cyclohexanamine, also known as cyclohexylamine (B46788). wikipedia.orgatamankimya.com Cyclohexanamine is an aliphatic amine consisting of a cyclohexane (B81311) ring with an attached amino group. nih.gov It is a colorless liquid with a characteristic fishy odor and is miscible with water. wikipedia.orgnih.gov In industrial and laboratory settings, cyclohexanamine serves as a crucial intermediate in the synthesis of a variety of other organic compounds, including corrosion inhibitors, vulcanization accelerators, and building blocks for pharmaceuticals like mucolytics and analgesics. wikipedia.orgatamankimya.com

This compound is a derivative within this chemical space, distinguished by two key modifications to the basic cyclohexanamine structure. First, it features an aryl group (a phenyl ring) attached to the same carbon of the cyclohexane ring as the amine, making it an arylcyclohexylamine. wikipedia.org Second, this phenyl ring is substituted with a fluorine atom at the third position. This specific substitution pattern is central to its unique properties and the focus of much of its research interest.

Overview of Research Interest in Arylcyclohexylamines

Arylcyclohexylamines are a class of chemical compounds composed of a cyclohexylamine unit with an aryl group attached geminally to the amine. wikipedia.org This class gained prominence with the investigation of Phencyclidine (PCP) and Ketamine, which were developed as dissociative anesthetics. wikipedia.orgtaylorandfrancis.com The initial research at Parke-Davis in the 1950s into PCP's anesthetic properties paved the way for extensive investigation into the broader class. wikipedia.org

The research interest in arylcyclohexylamines is multifaceted:

Anesthetic and Analgesic Potential: The dissociative anesthetic properties of compounds like ketamine, which produces a state characterized by intense analgesia and amnesia, continue to be a significant area of study. taylorandfrancis.com

Neuroprotective Agents: Scientists have explored arylcyclohexylamines for their potential neuroprotective effects. wikipedia.org

Pharmacological Probes: These compounds are widely used in scientific research to study their effects on the brain and behavior. ontosight.ai A primary mechanism of action for many arylcyclohexylamines is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, making them valuable tools for neuroscience research. nih.gov

Structure-Activity Relationship (SAR) Studies: A major focus of academic and forensic research is to understand how modifying the structure of arylcyclohexylamines—such as by adding substituents to the aryl ring or altering the amine group—affects their activity. wikipedia.orgnih.gov This helps in distinguishing positional isomers and understanding their pharmacological profiles. nih.gov

The continuous emergence of new arylcyclohexylamine derivatives as research chemicals fuels ongoing analytical and characterization studies to aid in their identification for forensic and legislative purposes. nih.govnih.gov

Fundamental Research Trajectories for this compound

As a specific member of the arylcyclohexylamine class, this compound is the subject of several key research trajectories. It is often studied as a research chemical to understand its unique properties and potential applications. ontosight.ai

Key research areas include:

Neuroscience and Psychopharmacology: Researchers are actively investigating the compound's impact on brain neurotransmitters, such as dopamine (B1211576) and serotonin (B10506). ontosight.ai The goal is to gain a deeper understanding of the complex relationship between brain chemistry and behavior. ontosight.ai

Structure-Activity Relationship Studies: A significant research finding is that this compound (also called 3-fluoro PCP) induces discriminative stimulus effects in rats that are comparable to those produced by PCP. caymanchem.comglpbio.com This suggests a similar mechanism of action and provides a basis for comparative pharmacological studies.

Forensic and Analytical Chemistry: The synthesis and analytical characterization of this compound and its analogs are crucial for forensic science. nih.gov These studies provide the necessary data (including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy) to identify these compounds definitively. nih.gov The first official identification of this compound as a designer drug was in Slovenia in October 2020. wikipedia.org

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(3-fluorophenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCOTMUPUMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125802-18-8 | |

| Record name | Cyclohexanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125802-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Modifications

Advanced Synthetic Strategies for Analog Generation

The generation of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacological properties. wikipedia.org For 1-(3-fluorophenyl)-cyclohexanamine, advanced strategies focus on modifying the core structure through bioisosteric replacements and targeted functionalization.

Bioisosterism is a strategy used to modify a compound by replacing an atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. baranlab.orgu-tokyo.ac.jp This can involve classical isosteres (e.g., F vs. OH) or non-classical isosteres which may have different numbers of atoms but produce similar biological effects. u-tokyo.ac.jpprinceton.edu

For 1-(3-fluorophenyl)-cyclohexanamine, several bioisosteric replacements can be envisioned to explore the structure-activity relationship (SAR):

Aryl Ring Substitution: The fluorine atom at the 3-position can be replaced with other groups of similar size or electronic character. For instance, replacing the fluoro group with a chloro, bromo, methyl, or methoxy (B1213986) group can probe the effect of electronics and lipophilicity at this position. nih.gov

Aryl Ring Replacement: The entire phenyl ring can be substituted with another aromatic or heteroaromatic ring. A common bioisostere for a phenyl ring is a thiophene (B33073) ring. nih.gov Synthesizing the 2-thienyl analog, for example, would explore how the change in the aromatic system's electronics and geometry affects activity.

N-Alkylation: While the parent compound is a primary amine, creating secondary or tertiary amine analogs via N-alkylation (e.g., N-methyl, N-ethyl) is a common modification. nih.gov This alters the basicity and steric profile of the amine, which can significantly impact biological interactions.

Table 3: Examples of Bioisosteric Replacements for Analog Generation

| Parent Structure | Replacement Site | Original Group | Replacement Group | Resulting Analog Class |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)-cyclohexanamine | Phenyl Ring | -F | -OCH₃ | Methoxy-phenylcyclohexanamines nih.gov |

| 1-(3-Fluorophenyl)-cyclohexanamine | Phenyl Ring | -F | -CH₃ | Methyl-phenylcyclohexanamines nih.gov |

| 1-(3-Fluorophenyl)-cyclohexanamine | Aromatic Core | Phenyl | Thienyl | Thienyl-cyclohexanamines nih.gov |

For more complex modifications, particularly on the aromatic ring, directed metalation and palladium-catalyzed cross-coupling reactions offer powerful and precise tools. chemrxiv.org

Directed ortho-Metalation (DoM) involves using a functional group on the aromatic ring to direct a strong base (like an organolithium reagent) to deprotonate a specific ortho position. While the fluorine atom is a weak directing group, a more potent directing group could be installed on the ring of a synthetic precursor. This would create a nucleophilic site on the ring that can then react with a variety of electrophiles to install new functional groups with high regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira couplings) are indispensable for creating new carbon-carbon and carbon-heteroatom bonds. To use these methods, a precursor analog, such as 1-(3-bromo- or 3-iodophenyl)-cyclohexanamine, would be synthesized. This halogenated analog could then undergo a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid (Ar-B(OH)₂) to form a new aryl-aryl bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new aryl-amine bond.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

These advanced methods dramatically expand the range of possible analogs, allowing for the synthesis of molecules with highly tailored structures for detailed biological evaluation. chemrxiv.org

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is a critical technique in the analytical chemistry of pharmaceutical compounds and research chemicals. researchgate.net It involves the chemical modification of an analyte to produce a new compound, or derivative, with properties that are more suitable for a specific analytical method. researchgate.net For a compound like 1-(3-fluorophenyl)-cyclohexanamine, which lacks a strong native chromophore or fluorophore, derivatization is essential for achieving the sensitivity and selectivity required for quantification in complex matrices. psu.eduxjtu.edu.cn The primary goal is to attach a tag to the amine functional group that enhances its detectability by common analytical instruments like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netpsu.edu

Strategies for Analytical Detection Enhancement

The primary amino group of 1-(3-fluorophenyl)-cyclohexanamine is the principal target for derivatization. Strategies for enhancing its analytical detection focus on overcoming its inherent limitations for certain analytical techniques.

UV-Visible (UV-Vis) Detection: The native molecule has weak ultraviolet absorption. Pre-column or post-column derivatization can be employed to introduce a chromophore—a molecular feature that absorbs light in the UV-Vis spectrum. researchgate.netsdiarticle4.com Reagents containing aromatic or conjugated systems are used to form a derivative that can be readily detected and quantified using HPLC with a Diode-Array Detector (DAD) or a standard UV-Vis detector. researchgate.netgoogle.com

Fluorescence Detection (FLD): For applications requiring very high sensitivity, derivatization with a fluorophoric reagent is a common strategy. sdiarticle4.com This involves reacting the primary amine with a non-fluorescent reagent to yield a highly fluorescent product. sdiarticle4.com HPLC coupled with a fluorescence detector (HPLC-FLD) can then be used, often providing detection limits orders of magnitude lower than UV-Vis absorption methods. sdiarticle4.com

Gas Chromatography (GC) Analysis: Direct analysis of 1-(3-fluorophenyl)-cyclohexanamine HCl by GC is challenging due to its polarity and low volatility. Derivatization is used to convert the polar amine into a less polar, more volatile, and more thermally stable derivative. psu.edu This is typically achieved through acylation or silylation, which masks the active hydrogen of the amine group, improving peak shape and reducing tailing in GC analysis. psu.edunih.gov This approach is common for structurally related phencyclidine (PCP) analogs. nih.gov

Derivatization Reagents and Method Optimization for Specific Applications

The choice of derivatization reagent and the optimization of reaction conditions are paramount for developing a robust and reliable analytical method. mdpi.combiomedgrid.com

Derivatization Reagents: A variety of reagents are available for the derivatization of primary amines, each suited for different analytical platforms. For HPLC applications, reagents like o-phthalaldehyde (B127526) (OPA), when used with a thiol, react rapidly with primary amines to form highly fluorescent isoindole derivatives, ideal for HPLC-FLD. sdiarticle4.comresearchgate.net Dansyl chloride (DNS-Cl) reacts with primary amines under slightly alkaline conditions to produce fluorescent sulfonamide derivatives. sdiarticle4.com For UV detection, 2,4-dinitrofluorobenzene (DNFB) and benzoyl chloride are effective, creating derivatives with strong UV absorbance. researchgate.netsdiarticle4.com

For GC-MS applications, silylating reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. psu.edu These reagents replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. psu.edu This is a well-established method for the analysis of phencyclidine and its metabolites. nih.gov

Table 1: Common Derivatization Reagents for Primary Amines in Chromatography

| Derivatization Reagent | Abbreviation | Analytical Technique | Derivative Type | Detection Method |

|---|---|---|---|---|

| o-Phthalaldehyde (with thiol) | OPA | HPLC | Substituted Isoindole | Fluorescence (FLD) sdiarticle4.comresearchgate.net |

| Dansyl Chloride | DNS-Cl | HPLC | Fluorescent Sulfonamide | Fluorescence (FLD) / UV sdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC | Fluorescent Carbamate | Fluorescence (FLD) / UV researchgate.netsdiarticle4.com |

| 2,4-Dinitrofluorobenzene | DNFB | HPLC | Dinitrophenyl (DNP) Derivative | UV-Vis researchgate.net |

| Benzoyl Chloride | - | HPLC | Benzamide | UV-Vis sdiarticle4.com |

| N,O-bis(trimethylsilyl)acetamide | BSA | GC-MS | Trimethylsilyl (TMS) Derivative | Mass Spectrometry (MS) psu.edunih.gov |

Method Optimization: To ensure a complete and reproducible derivatization reaction, several parameters must be carefully optimized. mdpi.com The reaction yield and rate are influenced by factors such as temperature, pH, reagent concentration, and reaction time. mdpi.combiomedgrid.com

Temperature: Increasing the reaction temperature often accelerates the derivatization process, reducing the required time. mdpi.com However, excessive heat can lead to the degradation of the analyte or the derivative. An optimal temperature must be found that balances reaction speed with stability. mdpi.com

pH/Solvent: The pH of the reaction medium is critical, especially for reagents that react under specific acidic or basic conditions. For instance, the reaction of amines with dansyl chloride is typically performed under slightly alkaline conditions. sdiarticle4.com The choice of solvent is also important, as it must dissolve all reactants without interfering with the reaction. google.com

Reagent Concentration: A molar excess of the derivatization reagent is typically used to drive the reaction to completion. biomedgrid.com However, a very large excess can sometimes interfere with the chromatographic analysis, necessitating a post-derivatization cleanup step or complex chromatographic conditions to separate the derivative from the excess reagent. google.com

Reaction Time: The time required to achieve a quantitative yield should be determined. biomedgrid.com Reactions can range from minutes to hours. sdiarticle4.commdpi.com The stability of the resulting derivative over time is also a crucial factor for method robustness. google.com

Table 2: Key Parameters for Derivatization Method Optimization

| Parameter | General Impact and Considerations |

|---|---|

| Temperature | Higher temperatures generally increase reaction rates but can risk degradation of the analyte or derivative. Optimization involves finding a balance for efficient and clean conversion. mdpi.com |

| pH | Crucial for reactions involving ionizable groups. The pH must be controlled with buffers to ensure the amine is in its reactive, unprotonated state and to optimize reagent reactivity. sdiarticle4.comresearchgate.net |

| Reagent Molar Ratio | A stoichiometric excess of the derivatizing agent is typically required to ensure complete reaction of the analyte. The optimal ratio maximizes yield without causing significant interference from excess reagent during analysis. biomedgrid.com |

| Reaction Time | The time needed to reach maximum derivative yield must be established. The stability of the derivative over this period and during subsequent storage before analysis is also a key validation parameter. mdpi.combiomedgrid.com |

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-Fluorophenyl)-cyclohexanamine HCl. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Analysis in both ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the fluorophenyl ring and the aliphatic protons of the cyclohexyl moiety. The aromatic region would typically display complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the cyclohexyl ring would appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The presence of the amine hydrochloride group would be confirmed by a broad signal for the -NH3+ protons, which can exchange with deuterated solvents like D₂O. chemicalbook.comsigmaaldrich.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the cyclohexyl ring and the fluorophenyl group. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key indicator of the fluorine's position on the aromatic ring. Other carbons in the phenyl ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), further aiding in structural assignment.

The following table outlines the predicted chemical shifts for the core structure. Actual values can vary based on solvent and concentration.

| Proton (¹H) / Carbon (¹³C) | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons (C₆H₄F) | 6.8 - 7.5 | Complex multiplets due to H-H and H-F coupling. |

| Cyclohexyl Protons (-C₆H₁₀-) | 1.2 - 2.5 | Overlapping multiplets. |

| Methine Proton (-CH-N) | 3.0 - 3.5 | Broad signal, often coupled to adjacent protons. |

| Amine Protons (-NH₃⁺) | 7.5 - 9.0 | Broad singlet, exchangeable with D₂O. |

| Aromatic Carbons (C₆H₄F) | 110 - 165 | Includes a doublet for the C-F carbon with a large coupling constant. |

| Cyclohexyl Carbons (-C₆H₁₀-) | 20 - 40 | Multiple signals expected for non-equivalent carbons. |

| Quaternary Carbon (C-Ar) | 140 - 150 | Signal for the aromatic carbon attached to the cyclohexyl ring. |

| Methine Carbon (-CH-N) | 50 - 60 | Signal for the cyclohexyl carbon attached to the amine group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nist.gov For this compound, the IR spectrum would confirm the presence of the amine, aromatic ring, and carbon-fluorine bond.

Key expected absorption bands include:

N-H stretching: A broad and strong absorption band between 2800-3200 cm⁻¹ is characteristic of the ammonium (B1175870) salt (-NH₃⁺).

C-H stretching (aromatic): Peaks appearing just above 3000 cm⁻¹ indicate the C-H bonds of the phenyl ring.

C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexyl ring.

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-F stretching: A strong, sharp absorption band in the 1000-1300 cm⁻¹ region confirms the presence of the carbon-fluorine bond.

The table below summarizes the principal IR absorption frequencies for the compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Ammonium (-NH₃⁺) | 2800 - 3200 | N-H Stretch |

| Aromatic C-H | 3010 - 3100 | C-H Stretch |

| Aliphatic C-H | 2850 - 2960 | C-H Stretch |

| Aromatic C=C | 1450 - 1600 | C=C Ring Stretch |

| Carbon-Fluorine (C-F) | 1000 - 1300 | C-F Stretch |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the main compound from impurities, including starting materials, by-products, and stereoisomers, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For amine-containing compounds like 1-(3-Fluorophenyl)-cyclohexanamine, direct analysis can be challenging due to the basic and polar nature of the primary amine, which can lead to poor peak shape (tailing) and interaction with the column. nist.gov

To overcome these issues, pre-column derivatization is often employed. The primary amine can be converted into a less polar, more thermally stable derivative, such as a trifluoroacetyl derivative, which improves chromatographic performance. jcsp.org.pk Analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-1 or DB-5 type column, coupled with a Flame Ionization Detector (FID) for quantification. nist.gov

The following table presents a hypothetical set of GC parameters for the analysis of a derivatized sample.

| Parameter | Condition |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) |

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of non-volatile or thermally labile compounds like amine hydrochlorides. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of polar and moderately polar compounds. In this technique, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. researchgate.net For this compound, the presence of the phenyl group provides a chromophore, making it suitable for UV detection. bibliotekanauki.plsemanticscholar.org

The method involves injecting the sample, dissolved in a suitable solvent, onto the column. The mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is pumped through the column to elute the components. researchgate.netnih.gov By adjusting the mobile phase composition and pH, the retention time of the compound can be controlled to achieve separation from potential impurities. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for its intended purpose of purity determination. researchgate.net

The table below provides typical conditions for an RP-HPLC method.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC)[14],

Mass Spectrometry for Compound Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the definitive identification of "this compound" and the characterization of its potential impurities. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time data and mass-to-charge ratio (m/z) information, offering high specificity. High-resolution mass spectrometry and tandem mass spectrometry are particularly powerful for structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule with high confidence. uci.edu For "this compound" (molecular formula: C₁₂H₁₆FN), HRMS can distinguish its unique molecular formula from other potential structures that may have the same nominal mass.

For example, the protonated molecule [M+H]⁺ would be analyzed. The instrument measures the mass with a very low margin of error (typically <5 ppm), and this experimental value is compared against the theoretical (calculated) exact mass. uci.edu A close match confirms the elemental formula. This technique is crucial for verifying the identity of the synthesized compound and for identifying unknown impurities by determining their elemental formulas. nih.gov

Table 2: Example HRMS Data for [1-(3-Fluorophenyl)-cyclohexanamine+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇FN⁺ (as protonated ion) |

| Theoretical Exact Mass (Calculated) | 194.1340 m/z |

| Hypothetical Measured Mass (Found) | 194.1343 m/z |

| Mass Error | 1.54 ppm |

Tandem Mass Spectrometry (MS/MS) is used to further confirm the molecular structure of "this compound" and to identify impurities. In an MS/MS experiment, the protonated parent molecule (precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used as a chemical fingerprint for identification.

For arylcyclohexylamines like the target compound, fragmentation patterns are predictable. nih.gov Common fragmentation pathways for structurally similar ketamine analogues include the loss of the amine group, cleavage of the cyclohexyl ring, and subsequent loss of small neutral molecules like carbon monoxide (if a carbonyl is present) or ethene. dntb.gov.uaresearchgate.net By analyzing these fragments, the connectivity of the aryl ring, the cyclohexyl ring, and the amine group can be confirmed. This technique is also invaluable for profiling process-related impurities or degradation products, as their fragmentation patterns can provide clues to their structures. unibo.it

Table 3: Predicted MS/MS Fragmentation of [1-(3-Fluorophenyl)-cyclohexanamine+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 194.13 | 177.11 | NH₃ (Ammonia) | Loss of the primary amine group. |

| 194.13 | 111.05 | C₆H₅F (Fluorobenzene) | Cleavage of the bond between the phenyl and cyclohexyl rings. |

| 194.13 | 96.08 | C₆H₆FN (3-Fluoroaniline) | Loss of the fluorophenylamine moiety. |

Analytical Method Development and Validation for Research Applications

Developing a robust and reliable analytical method is critical for the accurate quantification of "this compound" in research contexts. This involves optimizing all aspects of the analytical procedure and conducting stability studies to ensure the method is fit for its intended purpose. conicet.gov.ar

The goal of optimization is to achieve a sensitive, selective, and efficient analysis. For an HPLC method involving pre-column derivatization, several parameters must be carefully optimized.

Derivatization Optimization:

Reagent Concentration: A sufficient excess of the derivatizing agent (e.g., OPA, FMOC-Cl) is needed to ensure the complete reaction of the analyte, but a large excess can sometimes interfere with the chromatography. mdpi.com

pH and Buffer: The derivatization reaction is often pH-dependent. The pH of the reaction mixture must be controlled with a suitable buffer to achieve maximum yield and a stable derivative. dntb.gov.ua

Reaction Time and Temperature: The conditions must be optimized to ensure the reaction goes to completion within a practical timeframe without causing degradation of the analyte or the derivative. uci.edu

Chromatographic Optimization:

Stationary Phase (Column): A C18 reversed-phase column is a common starting point. However, for fluorinated compounds, a pentafluorophenyl (PFP) phase might offer alternative selectivity and better retention due to specific interactions with the fluorinated ring. nfdi4chem.de

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the buffer, the organic solvent ratio, and the use of a gradient elution (where the solvent composition changes during the run) are optimized to achieve good peak shape and separation from impurities.

Detector Settings: For fluorescence detection, the excitation and emission wavelengths must be optimized for the specific derivative to maximize sensitivity. For UV detection, the wavelength of maximum absorbance is chosen.

Analytical stability studies are performed to ensure that the concentration of "this compound" does not change due to degradation during the analytical process (e.g., sample preparation, storage in the autosampler). rug.nl Furthermore, a stability-indicating method must be developed, which is a validated analytical procedure that can accurately and selectively measure the active compound in the presence of its degradation products. conicet.gov.arsci-hub.se

The development of a stability-indicating method involves:

Forced Degradation: The compound is intentionally subjected to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. sci-hub.se The strength of the carbon-fluorine bond is high, but fluorinated compounds can still be susceptible to degradation, especially under harsh conditions or through complex metabolic pathways. nih.govnih.gov

Method Development: An HPLC method is developed to separate the intact parent compound from all major degradation products formed during the stress testing.

Peak Purity Analysis: A photodiode array (PDA) detector or mass spectrometer is used to confirm that the chromatographic peak for the parent compound is pure and does not co-elute with any degradants.

These studies are essential for establishing the shelf-life of research materials and for ensuring that quantitative results from any study are accurate and reflect the true concentration of the non-degraded compound.

Preclinical Pharmacological Investigations

Receptor Binding and Ligand-Protein Interaction Studies

The affinity of 1-(3-Fluorophenyl)-cyclohexanamine HCl for its primary molecular target, the N-methyl-D-aspartate (NMDA) receptor, as well as other potential biological targets, has been investigated through a variety of in vitro techniques. These studies are fundamental to understanding the compound's mechanism of action.

This compound is an analogue of phencyclidine (PCP) and is classified as a non-competitive NMDA receptor antagonist. It binds to a site within the ion channel of the NMDA receptor, often referred to as the PCP binding site, thereby blocking the influx of ions.

Table 1: NMDAR Binding Affinity for a Related Compound

| Compound | Radioligand | Assay Type | IC₅₀ (µM) |

|---|

Data presented for the 4-fluoro isomer as a proxy for the 3-fluoro compound. biomolther.org

The pharmacological profile of psychoactive compounds often involves interactions with multiple receptor systems. The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are frequently investigated as potential secondary targets for new chemical entities. unimi.itjbclinpharm.orgjbclinpharm.orgnih.gov

Currently, there is a lack of specific published data detailing the binding affinity of this compound for cannabinoid receptors. Preclinical drug development often includes broad receptor screening panels to assess selectivity and identify potential off-target effects, but such data for this specific compound have not been publicly disclosed.

Radioligand displacement assays are a cornerstone of in vitro pharmacology, providing a robust and sensitive method to determine the binding affinity of an unlabeled compound (the "competitor") for a specific receptor. giffordbioscience.comnih.gov This technique involves incubating a biological sample containing the target receptor (e.g., brain membrane homogenates or cells expressing the receptor) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity. giffordbioscience.com

Various concentrations of the unlabeled test compound are then added, and the extent to which it displaces the radioligand from the receptor is measured. nih.gov From this competition curve, the IC₅₀ value is determined, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. giffordbioscience.com

The determination of the binding affinity of 4-F-PCP to the NMDA receptor, as mentioned previously, was achieved using a radioligand displacement assay with [³H]-TCP as the radioligand. biomolther.org This methodology is widely applicable to various receptor systems, including cannabinoid receptors, where radioligands such as [³H]CP55940 are commonly used. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to traditional binding assays for characterizing ligand-protein interactions at an atomic level. nih.gov This technique can provide detailed information on the binding site, the conformation of the ligand when bound, and the dynamics of the interaction.

For fluorinated compounds such as this compound, ¹⁹F NMR is a particularly advantageous technique. The fluorine atom serves as a sensitive and selective probe, as there is no natural background ¹⁹F signal in biological systems. Changes in the chemical shift of the ¹⁹F signal upon addition of the target protein can indicate binding, and the magnitude of these changes can be used to determine the binding affinity. Furthermore, advanced NMR experiments can be used to map the binding interface and elucidate the structural basis of the interaction. While this technique holds great promise for studying the interaction of this compound with its receptor targets, specific NMR studies on this compound have not been reported in the scientific literature.

In Vitro Functional Assays

Beyond determining binding affinity, it is crucial to assess the functional consequences of this binding. In vitro functional assays measure the ability of a compound to elicit a biological response upon binding to its receptor, classifying it as an agonist, antagonist, inverse agonist, or modulator.

For NMDA receptors, functional activity is typically assessed using electrophysiological techniques, such as patch-clamp recordings on cultured neurons or in brain slices. These methods directly measure the ion flow through the NMDA receptor channel in response to the application of NMDA or glutamate. An antagonist, such as this compound, would be expected to inhibit this ion flow.

While specific functional data for the 3-fluoro isomer is not available, the classification of phencyclidine and its analogs as non-competitive antagonists is well-established through such functional assays. nih.gov These compounds block the channel in a use-dependent manner, meaning their blocking effect is enhanced when the channel is open.

Regarding other potential targets like cannabinoid receptors, functional activity can be assessed through various assays, such as measuring the inhibition of adenylyl cyclase (for CB1 receptors) or GTPγS binding assays. nih.gov These assays quantify the downstream signaling events that occur upon receptor activation. At present, there are no published in vitro functional data for this compound at cannabinoid or other receptor systems.

In Vivo Preclinical Efficacy Models (Animal Models)

While direct evidence for the neuroprotective effects of 1-(3-Fluorophenyl)-cyclohexanamine in animal models was not prominent in the reviewed literature, its mechanism of action as an NMDA receptor antagonist suggests a strong potential for neuroprotection. NMDA receptor antagonists are a well-studied class of compounds for their ability to confer neuroprotection in various models of neuronal injury, particularly in focal cerebral ischemia. researchgate.net Excessive activation of NMDA receptors is a key step in the excitotoxic cascade that leads to neuronal death following ischemic events. By blocking these receptors, compounds like 1-(3-Fluorophenyl)-cyclohexanamine could theoretically mitigate this damage.

Studies on structurally related NMDA antagonists support this hypothesis. For example, the compound NPS 1506 has demonstrated neuroprotective efficacy in rodent models of ischemic stroke, hemorrhagic stroke, and head trauma. researchgate.net Furthermore, other novel arylcyclohexylamine derivatives have been assessed for neuroprotective activity in hypoxia/ischemia models in neonatal rats, indicating an active area of investigation for this chemical class. researchgate.net

1-(3-Fluorophenyl)-cyclohexanamine has demonstrated significant anticonvulsant properties in preclinical animal models. researchgate.net Research highlights its potency in the maximal electroshock (MES) seizure test, a standard screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures. researchgate.net

In studies using mice, 1-(3-Fluorophenyl)-cyclohexanamine was effective when administered both intraperitoneally (i.p.) and orally. researchgate.net The compound was found to be particularly potent in rats, exhibiting a substantially lower median effective dose (ED50) compared to mice, especially when administered orally. researchgate.net This potent anticonvulsant activity, coupled with a favorable separation from motor toxicity, distinguishes it from structurally related compounds like phencyclidine (PCP). researchgate.net

Table 1: Anticonvulsant Efficacy of 1-(3-Fluorophenyl)-cyclohexanamine in the Maximal Electroshock (MES) Seizure Test

| Species | Route of Administration | ED50 (mg/kg) |

|---|---|---|

| Mouse | Intraperitoneal (i.p.) | 9.4 |

| Mouse | Oral | 26.7 |

| Rat | Intraperitoneal (i.p.) | 0.4 |

| Rat | Oral | 0.8 |

Data sourced from Rogawski et al., 1992. researchgate.net

Neurotransmitter System Interactions

Beyond its primary action at the NMDA receptor, the broader class of fluorinated arylcyclohexylamines, to which 1-(3-Fluorophenyl)-cyclohexanamine belongs, has been shown to interact with monoamine transporter systems. While specific binding affinity data for 1-(3-Fluorophenyl)-cyclohexanamine at the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET) are not extensively detailed in the available literature, studies on closely related analogues provide significant insights into its potential polypharmacology.

Investigations into other fluorinated phencyclidine (PCP) analogues and 1,2-diarylethylamines reveal a pattern of interaction with these transporters, particularly the DAT. nih.gov For example, 3-Fluoro-PCP (3-F-PCP) showed modest affinity for DAT and NET. nih.gov In another series of compounds, the fluorolintanes, affinities for DAT were notably high, in some cases exceeding their affinity for the NMDA receptor. nih.gov This suggests that fluorination and the specific structure of the arylcycloalkylamine can lead to significant interactions with monoamine transporters.

Table 2: Monoamine Transporter Binding Affinities of Related Fluorinated Arylcyclohexylamines

| Compound | Transporter | Binding Affinity (Ki, nM) |

|---|---|---|

| 3-Fluoro-PCP (3-F-PCP) | DAT | 891 |

| NET | 1297 | |

| SERT | >10,000 (IC50) | |

| 3-F-DPPy (Fluorolintane isomer) | DAT | 12 |

| NMDA Receptor | 632 |

Data sourced from Wallach et al., 2019. nih.gov

The mechanism by which arylcyclohexylamine compounds inhibit neurotransmitter reuptake involves binding to the monoamine transporter proteins (SERT, DAT, NET) located on the presynaptic neuron. nih.gov This binding action physically obstructs the transporter's function, which is to clear neurotransmitters from the synaptic cleft and transport them back into the presynaptic terminal for reuse.

Structure Activity Relationship Sar Studies and Compound Optimization

SAR Principles and Methodologies Applied to 1-(3-Fluorophenyl)-cyclohexanamine HCl

The SAR of arylcyclohexylamines is complex, with the biological activity being sensitive to substitutions on the aryl ring, the cyclohexane (B81311) ring, and the amine moiety. The fundamental approach involves synthesizing and testing a series of analogs where one part of the molecule is systematically varied. drugdesign.orgwikipedia.org This allows researchers to deduce which structural features are essential for activity. drugdesign.org

For the arylcyclohexylamine scaffold, key structural components include:

The Aryl Group: The electronic properties and size of the aromatic ring are critical determinants of activity. nih.gov In the case of this compound, the phenyl ring serves as a crucial recognition element at the receptor. Studies on related compounds like phencyclidine (PCP) show that altering the electron density of this ring can significantly impact activity. For instance, analogs with electron-donating groups or mildly electron-withdrawing groups, such as the fluorine in 3F-PCP, tend to retain activity, whereas strongly electron-withdrawing groups may diminish it. nih.gov

The Cyclohexane Ring: This bulky, lipophilic group is considered optimal for the potency of many arylcyclohexylamine derivatives. erowid.org Its size and conformation are important for proper orientation within the binding site.

The Amine Group: The nature of the amine (primary, secondary, or tertiary) and its substituents influences potency and selectivity. nih.gov

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetics

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.govtandfonline.comresearchgate.net The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological behavior. tandfonline.commdpi.com

Influence on Biological Activity: The fluorine atom at the 3-position of the phenyl ring in this compound can affect its binding affinity for its target receptor. The strong electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring, which can modulate interactions with amino acid residues in the receptor's binding pocket. researchgate.net Depending on the specific interactions, this can either enhance or decrease binding affinity. tandfonline.com Studies on other fluorinated drugs have shown that a fluorine atom can be well-accommodated in lipophilic pockets within a receptor, potentially improving potency compared to non-fluorinated analogs. acs.org Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions or hydrogen bonding. researchgate.net

Influence on Pharmacokinetics: Fluorine substitution is a key tactic for improving a drug's metabolic stability. researchgate.netacs.org The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net Placing a fluorine atom at a metabolically vulnerable position on the phenyl ring can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comacs.org

Additionally, fluorine substitution can affect a compound's lipophilicity, which in turn influences its absorption, distribution, and ability to cross the blood-brain barrier (BBB). researchgate.netresearchgate.net The introduction of fluorine often increases lipophilicity, which can facilitate penetration into the central nervous system (CNS). researchgate.netnih.gov

| Property Influenced | Effect of Fluorine Substitution | Rationale | Reference |

|---|---|---|---|

| Binding Affinity | Can be enhanced | Alters electronic properties of the aryl ring; potential for new electrostatic interactions or hydrogen bonds. | nih.govtandfonline.comresearchgate.net |

| Metabolic Stability | Generally increased | The C-F bond is stronger than the C-H bond, resisting oxidative metabolism by CYP enzymes. | tandfonline.commdpi.comacs.org |

| Lipophilicity | Generally increased | Affects absorption, distribution, and membrane permeability, including BBB penetration. | researchgate.netresearchgate.net |

| pKa | Can be modulated | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, affecting ionization at physiological pH. | researchgate.net |

Impact of Cyclohexane Ring Modifications on Receptor Affinity and Functional Activity

The cyclohexane ring is a critical structural feature for the activity of many arylcyclohexylamines, including phencyclidine (PCP) and its analogs. erowid.orgmdpi.com SAR studies have demonstrated that the size and substitution pattern of this cycloalkyl ring significantly affect receptor affinity and functional activity. nih.govnih.gov

For many compounds in this class that target the NMDA receptor, the six-membered cyclohexane ring is considered optimal for potency. erowid.org Altering the ring size, for instance, by replacing it with a smaller cyclopentyl or a larger cycloheptyl ring, often leads to a substantial decrease in activity. erowid.org This suggests that the specific size and conformation of the cyclohexane ring are essential for a proper fit within the receptor's binding site. The removal of the ring entirely, as in benzylpiperidine, results in a near-complete loss of PCP-like activity, highlighting the ring's crucial role. nih.gov

Substitutions on the cyclohexane ring also have a pronounced effect. Studies on PCP analogs have shown that:

Hydroxyl (-OH) groups: Adding a hydroxyl group to any position on the cyclohexane ring significantly decreases both potency and efficacy. nih.gov

Methyl (-CH3) groups: Substitution with methyl groups can have varied effects. While some studies report that adding a methyl group reduces potency, others indicate that a 2- or 4-methyl substituent can increase activity. nih.goverowid.org

Carbonyl (=O) groups: The introduction of a carbonyl group, as seen in ketamine, can modulate activity and may introduce different pharmacological properties compared to the parent compound. erowid.org

These findings underscore the sensitivity of the receptor to the steric and electronic properties of the cyclohexane moiety. The unsubstituted cyclohexane ring in this compound is therefore likely a key contributor to its receptor affinity, providing the necessary bulk and lipophilicity for effective binding.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Ring size changed to cyclopentyl or cycloheptyl | Drastic decrease in activity | erowid.org |

| Ring removed (e.g., Benzylpiperidine) | Activity nearly abolished | nih.gov |

| Addition of Hydroxyl (-OH) group | Decreased potency and efficacy | nih.gov |

| Addition of Methyl (-CH3) group | Reduced or increased potency depending on position | nih.goverowid.org |

| Addition of Carbonyl (=O) group (e.g., Ketamine) | Modulates activity, may alter pharmacological profile | erowid.org |

Computational Chemistry and Pharmacophore Modeling in SAR Elucidation

In the absence of an experimentally determined structure of a drug-receptor complex, computational chemistry and pharmacophore modeling serve as powerful tools to understand SAR. nih.govdovepress.com These in silico methods are particularly valuable for elucidating the binding modes of ligands like this compound and for identifying the key chemical features required for biological activity. nih.govfrontiersin.org

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. dovepress.com For NMDA receptor antagonists like the arylcyclohexylamines, a common pharmacophore model includes features such as an aromatic ring, a hydrophobic center (the cyclohexane ring), and a positively ionizable group (the amine). nih.gov

Key applications of these computational methods include:

Pharmacophore Model Generation: By aligning a set of active molecules, a common feature pharmacophore can be developed. This model represents a hypothesis of the key interaction points and their spatial arrangement necessary for binding. dovepress.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov Docking this compound into a homology model of its target receptor can help visualize its binding pose and identify specific amino acid residues that interact with the 3-fluorophenyl group, the cyclohexane ring, and the amine. frontiersin.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to quantitatively correlate the structural properties of a series of compounds with their biological activities. wikipedia.org These models can then be used to predict the activity of newly designed analogs.

Virtual Screening: Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov

These computational approaches allow researchers to rationalize observed SAR data, for example, by showing how the 3-fluoro substituent might form a favorable interaction within the binding site or how a modification to the cyclohexane ring would cause a steric clash. nih.govnih.gov This provides a theoretical framework that guides the design of more potent and selective analogs.

Strategic Analog Design and Compound Optimization

The insights gained from SAR and computational studies are the foundation for strategic analog design and compound optimization. slideshare.netrjpdft.com The goal is to systematically modify the lead structure, this compound, to create new analogs with improved pharmacological profiles, such as enhanced potency, greater selectivity for the desired target, and better pharmacokinetic properties (e.g., metabolic stability, CNS penetration). nih.govox.ac.uk

Key strategies in analog design include:

Bioisosteric Replacement: This involves substituting one atom or group with another that has similar physical or chemical properties. rjpdft.comslideshare.net For example, the fluorine atom at the 3-position could be replaced with other halogens (Cl, Br) or a cyano (-CN) group to probe the electronic and steric requirements at this position.

Scaffold Hopping and Ring Variation: While the cyclohexane ring is often optimal, exploring other cycloalkanes or introducing heteroatoms into the ring could lead to novel scaffolds with different properties. erowid.orgdrugdesign.org

Alteration of Substituents: Based on SAR data, new substituents can be introduced onto the phenyl or cyclohexane rings to explore new interactions with the receptor. nih.govnih.gov

Modification of the Amine Group: The primary amine of this compound can be modified to a secondary or tertiary amine with various alkyl groups to modulate potency and physicochemical properties like pKa and lipophilicity. nih.gov

The process of optimization is a multiparameter effort, where chemists aim to find a balance between potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. ox.ac.ukresearchgate.net For CNS-active compounds, properties like blood-brain barrier permeability are particularly critical. nih.gov Computational models can assist in this process by predicting the properties of designed analogs before they are synthesized, thus prioritizing the most promising candidates for chemical synthesis and biological testing. chemrxiv.org This iterative cycle of design, synthesis, and testing is central to modern drug discovery. slideshare.net

Preclinical Pharmacokinetics and Metabolism Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays provide insights into the susceptibility of a compound to enzymatic degradation in key metabolic organs, primarily the liver, and its stability in systemic circulation.

Microsomal Stability Assays (e.g., Human and Animal Liver Microsomes)

Microsomal stability assays are a standard in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. By measuring the rate of disappearance of the parent compound over time, the intrinsic clearance (CLint) can be determined. This parameter is vital for predicting the hepatic clearance and the first-pass metabolism of a drug candidate.

The stability of 1-(3-Fluorophenyl)-cyclohexanamine HCl would be evaluated in liver microsomes from various species, including humans, rats, mice, and dogs, to understand inter-species differences in metabolism. The assay typically involves incubating the compound with pooled liver microsomes in the presence of NADPH, a necessary cofactor for CYP-mediated reactions. Samples are taken at different time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results are often expressed as the half-life (t½) of the compound in the microsomal matrix and the calculated intrinsic clearance.

Table 1: Illustrative In Vitro Microsomal Stability of this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not publicly available.

The presence of a fluorine atom on the phenyl ring can influence metabolic stability. Fluorine substitution can block potential sites of metabolism, often leading to increased metabolic stability and a longer half-life compared to non-fluorinated analogs.

Plasma Stability Assessments

Plasma stability assays are conducted to evaluate the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases) and to assess its chemical stability in a physiological matrix. The compound is incubated in plasma from different species (human, rat, etc.) at 37°C, and the concentration of the parent compound is monitored over time.

For this compound, which possesses an amine functional group and a stable cyclohexyl ring, significant degradation in plasma is generally not expected unless specific plasma-labile functionalities are present. The results of such an assessment would indicate the compound's stability during systemic circulation.

Table 2: Illustrative Plasma Stability of this compound

| Species | % Remaining after 1 hour |

| Human Plasma | Data not available |

| Rat Plasma | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not publicly available.

Preclinical In Vivo Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, preclinical in vivo pharmacokinetic studies are performed in animal models to understand the ADME properties of the compound in a whole organism. These studies are essential for predicting human pharmacokinetics and for establishing a potential dosing regimen for further studies.

Absorption, Distribution, and Excretion in Animal Models

Studies on the absorption, distribution, and excretion (ADE) of this compound would typically be conducted in species such as rats and dogs. After administration of the compound, blood, urine, and feces samples are collected at various time points to determine the routes and rates of absorption and elimination. The distribution of the compound into different tissues can also be assessed to identify potential target organs or sites of accumulation. For structurally related compounds like cyclohexylamine (B46788), excretion is primarily observed in the urine. nih.gov

Pharmacokinetic Parameter Determination

Following administration (e.g., intravenous and oral), blood samples are collected over a specified period, and the plasma concentrations of this compound are measured. These concentration-time data are then used to calculate key pharmacokinetic parameters.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| Clearance (CL) (L/h/kg) | Data not available | - |

| Volume of Distribution (Vd) (L/kg) | Data not available | - |

| Bioavailability (F%) | - | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not publicly available.

Metabolic Pathway Elucidation and Metabolite Identification in Animal Models

Understanding the metabolic pathways of a drug candidate is crucial for identifying potentially active or toxic metabolites. In vivo and in vitro samples from pharmacokinetic and metabolism studies are analyzed using high-resolution mass spectrometry to identify the chemical structures of metabolites.

For a compound like this compound, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl group to the cyclohexyl ring is a common metabolic pathway for cyclohexylamine derivatives. nih.gov

Deamination: Removal of the amine group could be another metabolic route. nih.gov

N-oxidation: Oxidation of the nitrogen atom in the amine group.

Aromatic Hydroxylation: While the fluorine atom may block metabolism at the 3-position of the phenyl ring, hydroxylation at other positions is possible.

Conjugation: The parent compound or its phase I metabolites can be further metabolized by conjugation with molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

The identification of metabolites provides a more complete picture of the compound's fate in the body. For the related compound cyclohexylamine, metabolism in rats primarily involves hydroxylation of the cyclohexane (B81311) ring. nih.gov

Hydroxylation and Deamination Pathways

Detailed preclinical investigations into the specific metabolic pathways of this compound, particularly hydroxylation and deamination, are not extensively documented in publicly available scientific literature. However, metabolic studies of structurally related arylcyclohexylamine compounds, such as 3-HO-PCP (a phencyclidine analog), can provide a potential model for understanding its biotransformation.

Research on 3-HO-PCP using human hepatocytes has identified several metabolic routes. nih.gov The primary pathways observed were hydroxylation of the piperidine (B6355638) ring and subsequent O-glucuronidation and O-sulfation. nih.gov Another significant metabolite was formed through the opening of the piperidine ring followed by N-dealkylation and oxidation to a carboxylic acid derivative. nih.gov

While these findings relate to a similar compound, they suggest that this compound may also undergo hydroxylation on the cyclohexyl or phenyl ring, as is common for many xenobiotics. The presence of the fluorine atom on the phenyl ring could influence the position of hydroxylation due to its electronic effects. Deamination, another common metabolic pathway for primary amines, could also be a plausible route of metabolism for this compound, leading to the formation of a ketone metabolite. However, without direct experimental data, these proposed pathways remain speculative.

Table 1: Potential Metabolic Pathways Based on Analogous Compounds

| Metabolic Pathway | Description | Potential Metabolite Structure |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, likely on the cyclohexyl or phenyl ring. | Hydroxylated derivative |

| Deamination | Removal of the amine group, potentially followed by oxidation. | Ketone derivative |

| Glucuronidation | Conjugation with glucuronic acid, typically after hydroxylation, to increase water solubility for excretion. | Glucuronide conjugate |

| Sulfation | Conjugation with a sulfate group, also to aid in excretion. | Sulfate conjugate |

This table is illustrative and based on metabolic pathways of similar arylcyclohexylamine compounds. Specific metabolites for this compound have not been empirically identified in the reviewed literature.

Blood-Brain Barrier (BBB) Penetration Studies (Preclinical)

Insights can be drawn from related compounds. For instance, a study on the analog 3-HO-PCP revealed a brain-to-blood concentration ratio greater than one, indicating that the compound does cross the blood-brain barrier and accumulates in brain tissue. nih.gov Specifically, post-mortem analysis in one case showed a brain concentration of 0.16 mg/kg, which was 1.5 times higher than the concentration found in post-mortem blood. nih.gov

The physicochemical properties of this compound, such as its lipophilicity and molecular weight, would theoretically support its passage across the BBB via passive diffusion. The presence of the fluorine atom can increase lipophilicity, a key factor in BBB penetration. Arylcyclohexylamines, as a class, are generally known to be CNS-active, which implies an ability to cross the blood-brain barrier.

Table 2: Comparative Brain-to-Blood Ratios of Related Compounds

| Compound | Brain Concentration (mg/kg) | Blood Concentration (mg/kg) | Brain/Blood Ratio | Citation |

|---|

This data is for a structurally related compound and is provided for comparative purposes. No direct BBB penetration data for this compound was found.

Future Research Directions and Translational Perspectives Academic

Expanding the Scope of Biological Targets and Mechanisms

Future research should aim to conduct comprehensive receptor binding and functional assays for 1-(3-Fluorophenyl)-cyclohexanamine HCl to elucidate its full range of biological targets. Beyond the NMDA receptor, studies on other arylcyclohexylamines have revealed significant affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and sigma receptors (σ1 and σ2). wikipedia.orgresearchgate.net For instance, studies on the structurally related 4'-F-PCP have indicated a potential for abuse, which is often linked to interactions with the mesolimbic dopamine system. mdpi.comnih.gov A thorough investigation into the binding affinities and functional activities of this compound at these and other potential targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), would provide a more complete understanding of its mechanism of action. wikipedia.org This expanded knowledge could reveal novel therapeutic possibilities or better explain its psychoactive properties.

Rational Design and Synthesis of Novel Analogues with Optimized Pharmacological Profiles

The synthesis of novel analogs of this compound through rational design holds significant promise for optimizing its pharmacological profile. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govchemrxiv.org Building upon the existing scaffold of 1-(3-Fluorophenyl)-cyclohexanamine, further structural modifications could be systematically explored.

One avenue of investigation could involve the synthesis of analogs with substitutions at different positions on the phenyl ring or the cyclohexane (B81311) ring. mdpi.com For example, altering the position of the fluorine atom from the meta (3') to the ortho (2') or para (4') position could significantly impact receptor binding and functional activity. mdpi.com Furthermore, the exploration of different amine substituents, moving from a primary amine to secondary or tertiary amines, has been shown to alter the potency and selectivity of phencyclidine analogs. wikipedia.orgnih.gov

Structure-activity relationship (SAR) studies are crucial in this context. nih.govnih.gov By synthesizing a library of analogs and evaluating their in vitro and in vivo activities, researchers can identify key structural features that contribute to desired pharmacological effects while minimizing off-target interactions. nih.govnih.govnih.gov For instance, the synthesis of analogs with increased selectivity for a specific receptor subtype could lead to compounds with a more favorable therapeutic index. The synthesis of fluorinated phencyclidine analogs has been previously described and can serve as a foundational methodology for creating these new molecular entities. researchgate.net

Integration of Advanced Research Methodologies in Comprehensive Studies

To gain a deeper and more nuanced understanding of this compound and its analogs, the integration of advanced research methodologies is essential. The complexity of these compounds necessitates a multi-faceted approach that combines sophisticated analytical techniques, computational modeling, and advanced in vivo imaging.

Advanced Analytical Techniques: For the detection and quantification of arylcyclohexylamines in biological samples, highly sensitive and specific methods are required. nih.govnih.govresearchgate.net Techniques such as ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been successfully employed for the analysis of these compounds. nih.gov Enzyme-linked immunosorbent assays (ELISA) and various sensor technologies, including fluorescent-based sensors, are also being developed for rapid and on-the-spot detection. nih.govresearchgate.net These methods are critical for pharmacokinetic studies, enabling the precise measurement of drug and metabolite concentrations in various biological matrices. nih.gov

Computational Modeling: In recent years, computational approaches, including machine learning and molecular docking, have become invaluable tools in drug discovery and development. chemrxiv.orgnih.gov Machine learning models can be trained on existing datasets of fluorinated compounds to predict key physicochemical properties such as lipophilicity (LogP) and acidity/basicity (pKa) for novel analogs of this compound. chemrxiv.org Molecular docking simulations can provide insights into the binding interactions of these compounds with their target receptors at the atomic level, guiding the rational design of more potent and selective ligands. nih.gov

Advanced In Vivo Imaging: Techniques such as positron emission tomography (PET) and in vivo fluorescence imaging offer powerful means to visualize and quantify the distribution and target engagement of these compounds in the living brain. mdpi.comnih.govresearchgate.net The development of radiolabeled versions of this compound or its analogs could enable PET imaging studies to map their binding to NMDA receptors and other targets in real-time. mdpi.com This would provide invaluable information on their in vivo pharmacokinetics and pharmacodynamics, bridging the gap between in vitro findings and their physiological effects. oup.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 1-(3-Fluorophenyl)-cyclohexanamine HCl?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity assessment (≥98% by area normalization). Mass spectrometry (MS) validates molecular weight. Cross-reference results with batch-specific certificates of analysis from reference material suppliers, which detail retention times and spectral matches .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

- Methodological Answer : Store as a crystalline solid in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Stability data indicate integrity for ≥5 years under these conditions. Periodically verify purity via HPLC and monitor for physical changes (e.g., discoloration, crystallization shifts) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE: nitrile gloves, safety goggles, lab coat) and work in a fume hood with HEPA filtration. Adhere to Safety Data Sheet (SDS) guidelines for spill management (absorb with inert materials like diatomite) and disposal (hazardous waste protocols). Implement a chemical hygiene plan compliant with OSHA standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the NMDA receptor binding kinetics of this compound while controlling for experimental variables?

- Methodological Answer : Conduct radioligand displacement assays using [3H]MK-801 in rat cortical membranes. Include controls: positive (e.g., ketamine, IC50 reference), negative (vehicle), and concentration gradients (10^-4 to 10^-10 M). Standardize buffer pH (7.4), temperature (25°C), and incubation duration (90 minutes). Validate results with orthogonal assays (e.g., electrophysiology) and computational docking studies to resolve binding site ambiguities .

Q. How can contradictory literature findings on the metabolic pathways of arylcyclohexylamines be resolved methodologically?

- Methodological Answer : Perform comparative metabolism studies using human liver microsomes with CYP450 isoform-specific inhibitors (e.g., quinidine for CYP2D6). Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for metabolite profiling, using deuterated internal standards for quantification. Cross-validate with in silico tools (e.g., MetaSite) and replicate across donor pools to account for genetic variability .

Q. What synthetic optimization strategies can improve yield while reducing fluorinated byproducts?

- Methodological Answer : Optimize via microwave-assisted synthesis using Pd-catalyzed coupling reactions. Monitor reaction progress with inline Fourier-transform infrared (FTIR) spectroscopy. Adjust parameters: temperature (80–100°C), solvent (DMF/H2O ratio), and stoichiometry (amine:ketone = 1:1.2). Purify intermediates via recrystallization (ethanol/ether) and characterize by gas chromatography-mass spectrometry (GC-MS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinity values for arylcyclohexylamine derivatives?

- Methodological Answer : Replicate studies using standardized assay conditions (e.g., membrane preparation methods, ligand concentrations). Verify compound purity via independent HPLC analysis and exclude degraded batches. Compare results across multiple receptor subtypes (e.g., NMDA vs. sigma-1) and species (human vs. rodent). Publish raw datasets and assay parameters for cross-laboratory validation .

Experimental Design Considerations

Q. What in vitro models are appropriate for preliminary toxicological profiling of this compound?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293, SH-SY5Y) for cytotoxicity assays (MTT/propidium iodide). Include hepatocyte models (HepG2) for metabolic stability assessments. Pair with zebrafish embryo models (FET assay) for acute toxicity screening. Dose-response curves (1–100 µM) and time-course studies (24–72 hours) provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.